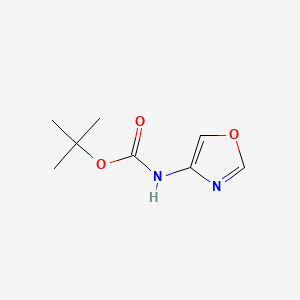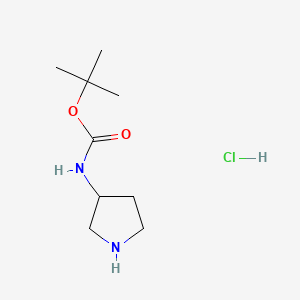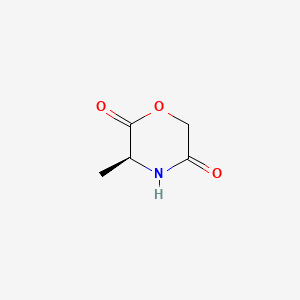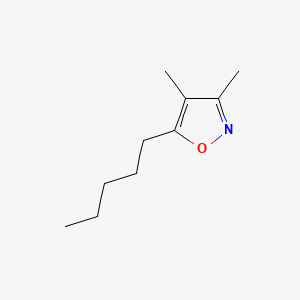
Methyl Palmitoleate-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl Palmitoleate-d3: is a deuterated form of methyl palmitoleate, where three hydrogen atoms are replaced by deuterium. This compound is a methyl ester of palmitoleic acid, a monounsaturated fatty acid. The deuterium labeling makes it particularly useful in various scientific studies, including metabolic and pharmacokinetic research, due to its stability and traceability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl Palmitoleate-d3 can be synthesized through the esterification of palmitoleic acid with methanol-d3 (deuterated methanol). The reaction typically involves:
Reactants: Palmitoleic acid and methanol-d3.
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Conditions: The reaction is usually carried out under reflux conditions to ensure complete esterification. The mixture is heated to around 60-70°C for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with optimized conditions for higher yield and purity. Continuous flow reactors and advanced purification techniques like distillation and chromatography are employed to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Methyl Palmitoleate-d3 can undergo oxidation reactions, typically forming epoxides or hydroxylated products.
Reduction: Reduction reactions can convert the double bond in the compound to a single bond, forming methyl palmitate-d3.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or other alkoxides.
Major Products
Oxidation: Epoxides or hydroxylated this compound.
Reduction: Methyl palmitate-d3.
Substitution: Various alkyl or aryl esters of palmitoleic acid-d3.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Methyl Palmitoleate-d3 is used as a stable isotope-labeled compound for studying reaction mechanisms and metabolic pathways. Its deuterium atoms provide a distinct mass difference, making it easily traceable in mass spectrometry.
Biology
In biological research, this compound helps in understanding lipid metabolism and the role of monounsaturated fatty acids in cellular processes. It is particularly useful in studies involving fatty acid synthesis and degradation.
Medicine
This compound is employed in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of fatty acid derivatives. It aids in the development of drugs targeting metabolic disorders.
Industry
In the industrial sector, this compound is used in the formulation of cosmetics and nutritional supplements. Its stability and bioavailability make it a valuable ingredient in various products.
Mecanismo De Acción
Methyl Palmitoleate-d3 exerts its effects primarily through its incorporation into lipid membranes and metabolic pathways. It interacts with enzymes involved in fatty acid metabolism, influencing processes such as beta-oxidation and lipid synthesis. The deuterium atoms provide stability, reducing the rate of metabolic degradation and allowing for detailed study of its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl Palmitoleate: The non-deuterated form, commonly used in similar applications but lacks the traceability provided by deuterium.
Methyl Oleate: Another monounsaturated fatty acid methyl ester, differing in the position of the double bond.
Methyl Linoleate: A polyunsaturated fatty acid methyl ester, with multiple double bonds, offering different chemical and biological properties.
Uniqueness
Methyl Palmitoleate-d3 stands out due to its deuterium labeling, which enhances its stability and traceability in scientific studies. This makes it particularly valuable in research settings where precise tracking of metabolic pathways is required.
Propiedades
Número CAS |
60443-58-5 |
|---|---|
Fórmula molecular |
C17H32O2 |
Peso molecular |
271.459 |
Nombre IUPAC |
trideuteriomethyl (Z)-hexadec-9-enoate |
InChI |
InChI=1S/C17H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h8-9H,3-7,10-16H2,1-2H3/b9-8-/i2D3 |
Clave InChI |
IZFGRAGOVZCUFB-ZDJLJVEESA-N |
SMILES |
CCCCCCC=CCCCCCCCC(=O)OC |
Sinónimos |
(Z)-9-Hexadecenoic Acid Methyl Ester-d3; Palmitoleic Acid Methyl Ester-d3; (Z)-9-Hexadecenoic Acid Methyl Ester-d3; Methyl (9Z)-Hexadecenoate-d3; Methyl (Z)-9-Hexadecenoate-d3; Methyl Z-9-Hexadecanoic Acid-d3; Methyl cis-9-Hexadecenoate-d3; Methyl c |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


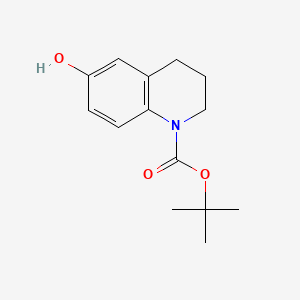

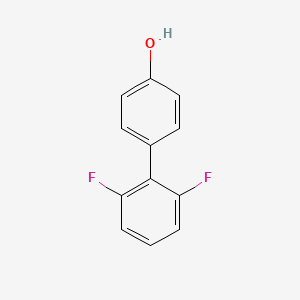
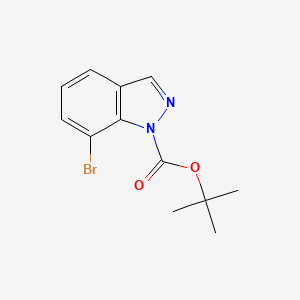
![Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B592347.png)
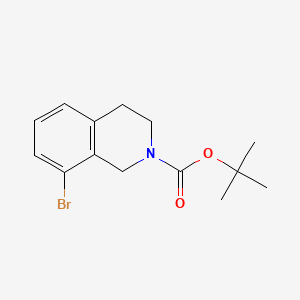
![Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B592349.png)
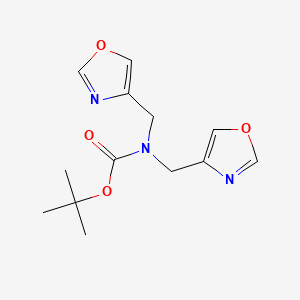
![tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate hydrochloride](/img/structure/B592353.png)
